5-fluoro-1H-indole-7-carboxylic Acid
CAS No.: 875305-87-6
Cat. No.: VC3799794
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875305-87-6 |
|---|---|
| Molecular Formula | C9H6FNO2 |
| Molecular Weight | 179.15 g/mol |
| IUPAC Name | 5-fluoro-1H-indole-7-carboxylic acid |
| Standard InChI | InChI=1S/C9H6FNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) |
| Standard InChI Key | SXLQIJMLVHUFKL-UHFFFAOYSA-N |
| SMILES | C1=CNC2=C(C=C(C=C21)F)C(=O)O |
| Canonical SMILES | C1=CNC2=C(C=C(C=C21)F)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The indole core of 5-fluoro-1H-indole-7-carboxylic acid consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. The fluorine atom at the 5-position and the carboxylic acid group at the 7-position introduce electronic and steric effects that influence its reactivity and intermolecular interactions. The planar aromatic system facilitates π-π stacking, while the carboxyl group enables hydrogen bonding and salt formation .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.15 g/mol | |
| Density | 1.51 g/cm³ | |
| Boiling Point | 418.6 ± 25.0 °C (predicted) | |
| Melting Point | 210–212 °C (in ethanol) | |
| pKa | 4.22 ± 0.10 (predicted) | |
| LogP | 2.005 |
Spectroscopic Characteristics
Spectroscopic data provide insights into the compound’s electronic environment. The SMILES string C1=CNC2=C(C=C(C=C21)F)C(=O)O and InChIKey SXLQIJMLVHUFKL-UHFFFAOYSA-N confirm the substitution pattern. Predicted collision cross-section (CCS) values for adducts such as (133.9 Ų) and (132.9 Ų) aid in mass spectrometry-based identification . Nuclear magnetic resonance (NMR) studies would likely reveal distinct shifts for the fluorine atom (δ ~ -110 ppm in NMR) and carboxyl proton (δ ~ 12 ppm in NMR) .
Applications in Research and Industry
Materials Science
In organic electronics, the indole scaffold’s planar structure and fluorine’s electron-withdrawing effects make this compound a candidate for organic semiconductors or fluorescent probes . Its thermal stability (decomposition above 400°C) supports applications in high-temperature polymer composites .
| Precautionary Measure | Description |
|---|---|
| Personal Protective Equipment | Gloves, eye protection, lab coat |
| Ventilation | Use fume hood to avoid inhalation |
| First Aid | Rinse skin/eyes with water; seek medical help |
| Storage | Cool, dry place in tightly sealed container |
Comparison with Related Indole Derivatives
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Substituents | Key Applications |
|---|---|---|---|
| 5-Fluoro-1H-indole-7-carboxylic acid | 5-F, 7-COOH | Pharmaceutical synthesis | |
| 4-Bromo-1H-indole-7-carboxylic acid | 4-Br, 7-COOH | Enzyme inhibition studies | |
| 1H-Indole-2,7-dicarboxylic acid | 2-COOH, 7-COOH | Polymer precursors |
The fluorine atom in 5-fluoro-1H-indole-7-carboxylic acid enhances metabolic stability compared to non-halogenated analogs, making it preferable in drug design .
Future Perspectives
Further research should explore:
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral indole derivatives.
-
Biological Screening: Evaluating antimicrobial and anticancer activity in cell-based assays.
-
Material Characterization: Investigating optoelectronic properties for use in OLEDs or sensors.
Advances in synthetic methodology and computational modeling will accelerate the exploitation of this compound’s potential .
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